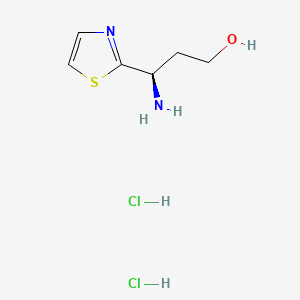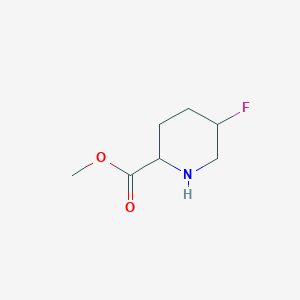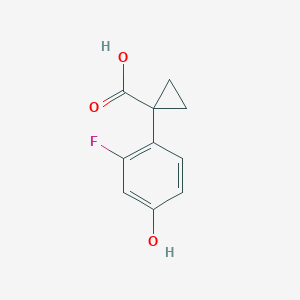
3-(3-Methoxyisoxazol-5-YL)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyisoxazol-5-YL)propanal is an organic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a propanal group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal typically involves multiple steps. One common method starts with the bromination of dimethyl fumarate, followed by the formation of the isoxazole ring. The intermediate product, methyl 3-hydroxyisoxazole-5-carboxylate, is then methylated using dimethyl sulfate in the presence of potassium carbonate in dimethylformamide (DMF). Subsequent steps include ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
3-(3-Methoxyisoxazol-5-YL)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Methoxyisoxazol-5-YL)propanoic acid.
Reduction: 3-(3-Methoxyisoxazol-5-YL)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-Methoxyisoxazol-5-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methoxyisoxazol-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The isoxazole ring and methoxy group can play a role in binding interactions, while the aldehyde group can undergo chemical modifications that affect its activity .
類似化合物との比較
Similar Compounds
- 3-(3-Methoxyisoxazol-5-YL)propanoic acid
- 3-(3-Methoxyisoxazol-5-YL)propanol
- 3-(3-Methoxyisoxazol-5-YL)propylamine
Uniqueness
3-(3-Methoxyisoxazol-5-YL)propanal is unique due to the presence of the aldehyde group, which allows for a variety of chemical reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
3-(3-methoxy-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3 |
InChIキー |
WVLXMBLLTUWISZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



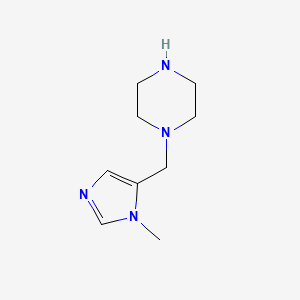
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
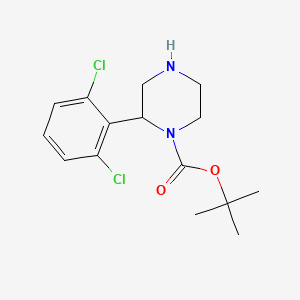
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)

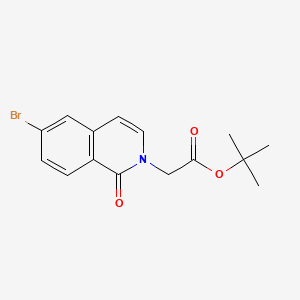

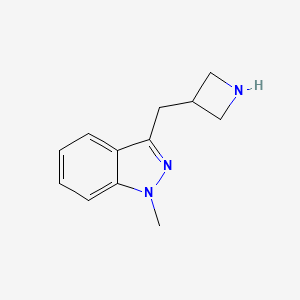
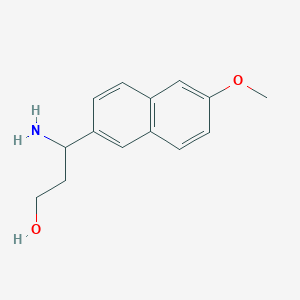
amine](/img/structure/B13590472.png)
